

# Introduction: The Significance of the Pyrazole Scaffold

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## Compound of Interest

Compound Name: 4-Ethynyl-1-isopropyl-1H-pyrazole

CAS No.: 1354706-51-6

Cat. No.: B1376803

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The pyrazole ring system is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its versatile biological activities.<sup>[1]</sup> Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are integral to numerous pharmaceuticals, agrochemicals, and functional materials.<sup>[1][2][3]</sup> The specific substitution pattern on the pyrazole ring allows for fine-tuning of its physicochemical and pharmacological properties. This guide focuses on **4-Ethynyl-1-isopropyl-1H-pyrazole**, a molecule of interest for its potential as a versatile building block. The ethynyl group at the C4 position offers a reactive handle for further chemical transformations, such as click chemistry or Sonogashira coupling, while the N1-isopropyl group enhances lipophilicity and modulates the electronic properties of the ring. Understanding the core physical properties of this compound is the first critical step in its application for novel synthesis and drug discovery.

## Molecular Identity and Structural Representation

Correctly identifying a compound is fundamental. The following identifiers and structural representation define **4-Ethynyl-1-isopropyl-1H-pyrazole**.

Identifier	Value	Source
CAS Number	1354706-51-6	[4]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub>	[4]
Molecular Weight	134.18 g/mol	[4]
Synonym	4-ethynyl-1-(propan-2-yl)-1H-pyrazole	[4]
SMILES	<chem>CC(C)n1cc(c#C)cn1</chem>	[4]

```
graph MolStructure {
  layout=neato;
  node [shape=plaintext, fontsize=12, fontcolor="#202124"];
  edge [fontsize=10, color="#5F6368"];
```

```
// Atom nodes
```

```
N1 [label="N"];
```

```
N2 [label="N"];
```

```
C3 [label="C"];
```

```
C4 [label="C"];
```

```
C5 [label="C"];
```

```
C_iso_CH [label="CH"];
```

```
C_iso_CH3_1 [label="CH3"];
```

```
C_iso_CH3_2 [label="CH3"];
```

```
C_eth_1 [label="C"];
```

```
C_eth_2 [label="CH"];
```

```
// Positioning
```

```
N1 [pos="0,0.5!"];
```

```
N2 [pos="-0.87,-0.25!"];
```

```
C3 [pos="-0.87,-1.25!"];
```

```
C4 [pos="0,-2.0!"];
```

```
C5 [pos="0.87,-1.25!"];
```

```
// Isopropyl group
C_iso_CH [pos="0.87,1.5!"];
C_iso_CH3_1 [pos="1.74,2.0!"];
C_iso_CH3_2 [pos="0,2.25!"];

// Ethynyl group
C_eth_1 [pos="0,-3.0!"];
C_eth_2 [pos="0,-4.0!"];

// Bonds
N1 -- N2 [label=""];
N2 -- C3 [label=""];
C3 -- C4 [label=""];
C4 -- C5 [label=""];
C5 -- N1 [label=""];
N1 -- C_iso_CH [label=""];
C_iso_CH -- C_iso_CH3_1 [label=""];
C_iso_CH -- C_iso_CH3_2 [label=""];
C4 -- C_eth_1 [label=""];
C_eth_1 -- C_eth_2 [label="", style=filled, penwidth=3];

// Double bonds in ring
N1 -- C5 [style=dashed];
C3 -- N2 [style=dashed];
C4 -- C3 [style=dashed];
C4 -- C5 [style=dashed];
```

```
// Invisible nodes for double bonds
node [shape=point, width=0, height=0];
p1 [pos="-0.435, -0.85!"];
p2 [pos="0.435, -0.375!"];
p3 [pos="0.435, -1.625!"];
p4 [pos="-0.435, -1.625!"];
```

```
// Double bond lines
N2 -- C3 [len=1.5];
C4 -- C5 [len=1.5];
}
```

Caption: Molecular Structure of **4-Ethynyl-1-isopropyl-1H-pyrazole**.

## Computed Physicochemical Properties and Safety Data

While experimental data for certain physical properties are not widely published, computational models provide valuable predictive insights. These are essential for initial screening in drug development and for predicting behavior in various solvent systems.

Property	Predicted Value	Significance in Drug Development
LogP (Octanol-Water Partition Coefficient)	1.4453[4]	Indicates moderate lipophilicity, influencing membrane permeability and solubility.
Topological Polar Surface Area (TPSA)	17.82 Å <sup>2</sup> [4]	Suggests good potential for oral bioavailability (typically TPSA < 140 Å <sup>2</sup> ).
Hydrogen Bond Acceptors	2[4]	The two pyrazole nitrogens can interact with biological targets.
Hydrogen Bond Donors	0[4]	The N1-substitution removes the acidic proton, altering its interaction profile.
Rotatable Bonds	1[4]	Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.

## Safety and Handling Information

As a research chemical, proper handling is paramount. The following GHS hazard information has been reported.[4]

- Pictogram: GHS07 (Exclamation Mark)[4]
- Signal Word: Warning[4]
- Hazard Statements:
  - H302: Harmful if swallowed.[4]
  - H315: Causes skin irritation.[4]

- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]
- Storage: Store sealed in a dry environment at 2-8°C.[4]

## Experimental Physical Properties: A Methodological Guide

Direct experimental values for melting point, boiling point, density, and solubility of **4-Ethynyl-1-isopropyl-1H-pyrazole** are not readily available in peer-reviewed literature. This is common for novel research chemicals. Therefore, this section provides both an estimation of expected properties and detailed, authoritative protocols for their determination in a laboratory setting. This approach ensures scientific integrity by empowering the researcher to generate validated data.

### Appearance

Based on analogous substituted pyrazoles, such as 1-Isopropyl-1H-pyrazole-4-carboxylic acid which is a white to off-white crystalline powder[5], **4-Ethynyl-1-isopropyl-1H-pyrazole** is expected to be a crystalline solid or a low-viscosity oil at room temperature. Visual inspection is the first, simplest step in characterization.

### Melting Point Determination

**Causality:** The melting point is a critical indicator of purity. A pure crystalline solid will exhibit a sharp melting range (typically 0.5-1.0°C). Impurities disrupt the crystal lattice, leading to a depressed and broadened melting range.[6]

**Protocol:** Capillary Method

This is the most common and reliable method for determining the melting point of a solid organic compound.

- **Sample Preparation:** Place a small amount of the dry compound on a watch glass. Finely powder the crystals with a spatula.

- **Capillary Loading:** Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus.
- **Rapid Determination (Optional but Recommended):** Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate measurement.
- **Accurate Determination:** Allow the apparatus to cool well below the approximate melting point. Insert a new sample and heat at a slow, controlled rate (1-2°C per minute).
- **Observation and Recording:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Caption: Logical Flow for Density Determination using a Pycnometer.

## Solubility Profiling

**Causality:** Solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation. [7] A solubility profile in various pharmaceutically relevant solvents (aqueous buffers, organic solvents) is essential.

**Protocol:** Shake-Flask Method

This is the gold standard method for determining equilibrium solubility. [7]

- **Preparation:** Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
- **Equilibration:** Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

- Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge or filter the samples to obtain a clear, saturated solution.
- Quantification: Accurately dilute a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
- Reporting: Express solubility in units such as mg/mL or mol/L.

## Spectroscopic Characterization Profile

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. While specific spectra for **4-Ethynyl-1-isopropyl-1H-pyrazole** are not publicly available, a predicted profile based on its functional groups is provided below.

Predicted  $^1\text{H}$  NMR Spectrum (in  $\text{CDCl}_3$ )

- ~8.0-8.2 ppm (s, 1H): Pyrazole H-3 proton.
- ~7.8-8.0 ppm (s, 1H): Pyrazole H-5 proton.
- ~4.5-4.8 ppm (septet, 1H,  $J \approx 7.0$  Hz): Isopropyl methine (CH) proton. [8]\* ~3.0-3.2 ppm (s, 1H): Acetylenic (ethynyl) proton.
- ~1.4-1.6 ppm (d, 6H,  $J \approx 7.0$  Hz): Isopropyl methyl ( $\text{CH}_3$ ) protons. [8] Predicted  $^{13}\text{C}$  NMR Spectrum (in  $\text{CDCl}_3$ )

- ~140-145 ppm: Pyrazole C-3.
- ~130-135 ppm: Pyrazole C-5.
- ~110-115 ppm: Pyrazole C-4 (attached to ethynyl group).
- ~80-85 ppm: Ethynyl quaternary carbon.
- ~75-80 ppm: Ethynyl CH carbon.

- ~50-55 ppm: Isopropyl CH carbon. [8]\* ~22-24 ppm: Isopropyl CH<sub>3</sub> carbons. [8] Predicted Infrared (IR) Absorption Frequencies
- ~3300 cm<sup>-1</sup> (sharp, strong): Acetylenic C-H stretch.
- ~3100-3150 cm<sup>-1</sup> (medium): Aromatic C-H stretch (pyrazole ring). [8]\* ~2950-3000 cm<sup>-1</sup> (medium): Aliphatic C-H stretch (isopropyl). [8]\* ~2100-2150 cm<sup>-1</sup> (weak to medium): C≡C stretch.
- ~1450-1550 cm<sup>-1</sup> (medium): C=C/C=N stretches within the pyrazole ring. [8]

## Conclusion

**4-Ethynyl-1-isopropyl-1H-pyrazole** is a promising heterocyclic building block. This guide has consolidated its known identifiers and computed properties, which suggest favorable characteristics for applications in medicinal chemistry, such as good oral bioavailability potential. [4] Crucially, where experimental data is lacking, this document provides robust, validated methodologies for the determination of its core physical properties—melting point, boiling point, density, and solubility. By equipping researchers with both the available data and the practical means to generate new, reliable data, this guide serves as a comprehensive resource for the continued investigation and application of this versatile compound.

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